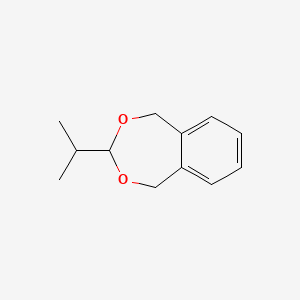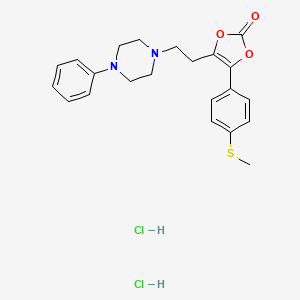![molecular formula C10H18OS B14468274 1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol CAS No. 72087-73-1](/img/structure/B14468274.png)
1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a hepta-dien-4-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol typically involves the reaction of hepta-1,5-dien-4-ol with a propan-2-yl sulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with target molecules, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-3-ol
- 1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-2-ol
Comparison: 1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol is unique due to the position of the hydroxyl group on the fourth carbon. This structural difference can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
72087-73-1 |
|---|---|
Formule moléculaire |
C10H18OS |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
1-propan-2-ylsulfanylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C10H18OS/c1-4-6-10(11)7-5-8-12-9(2)3/h4-6,8-11H,7H2,1-3H3 |
Clé InChI |
JUNHXCDZWRYSQW-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(CC=CSC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
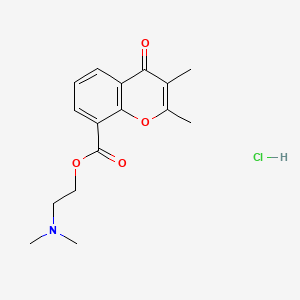

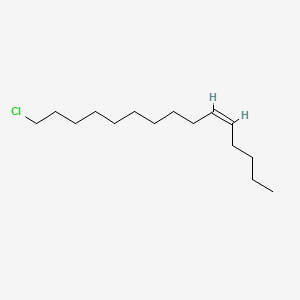
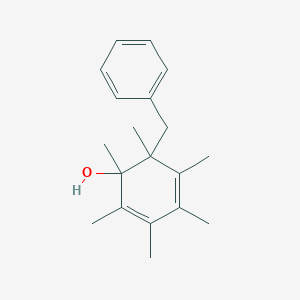
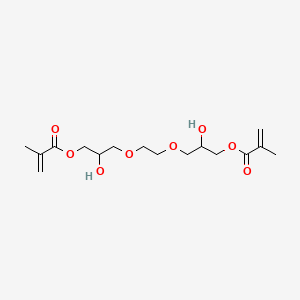

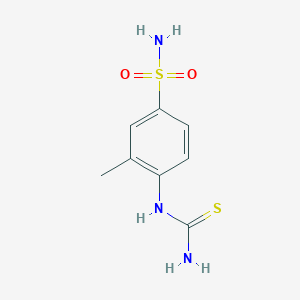
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
